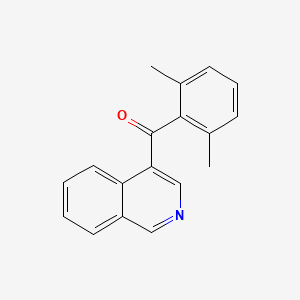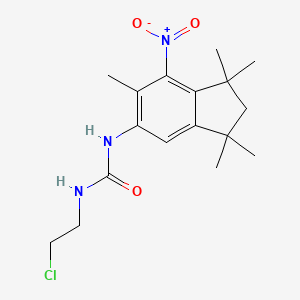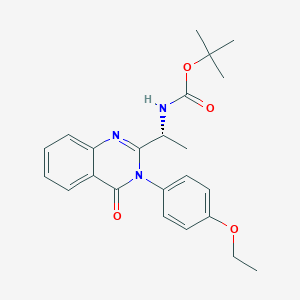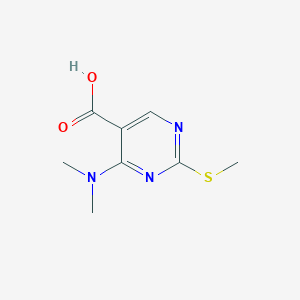
4-(2,6-Dimethylbenzoyl)isoquinoline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, including 4-(2,6-Dimethylbenzoyl)isoquinoline, have been extensively studied for their wide range of biological activities. These compounds exhibit significant antimicrobial, antibacterial, antitumor, and other pharmacological activities. The structure-activity relationships (SAR) of these compounds have been explored to predict new possible applications, pointing toward their importance in drug discovery and development (Dembitsky, Gloriozova, & Poroikov, 2015). Additionally, isoquinoline derivatives have been identified for their potential against a variety of diseases including fungal infections, Parkinsonism, tuberculosis, tumors, glaucoma, Alzheimer's disease, viral and bacterial infections, diabetes, malaria, and more (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Antioxidant Applications
Isoquinoline derivatives have also been explored for their antioxidant properties. These compounds, including 4-(2,6-Dimethylbenzoyl)isoquinoline analogs, have shown potential as effective antioxidants. The research has focused on understanding the mechanisms through which these compounds protect against oxidative damage, which is a key factor in the development of chronic diseases and aging (De Koning, 2002).
Binding with Nucleic Acids
The ability of isoquinoline alkaloids to bind with nucleic acids has been studied, revealing their therapeutic potential in designing drugs that target nucleic acid interactions. These interactions play crucial roles in the regulation of gene expression and are relevant to cancer therapy, viral infections, and other genetic disorders (Bhadra & Kumar, 2012).
Applications in Organic Electronics
Beyond biomedical applications, isoquinoline derivatives, such as those related to 4-(2,6-Dimethylbenzoyl)isoquinoline, have found applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). These compounds serve as important materials for improving the efficiency and durability of OLEDs, showcasing the versatility of isoquinoline compounds in both biological and materials science fields (Squeo & Pasini, 2020).
Eigenschaften
IUPAC Name |
(2,6-dimethylphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-6-5-7-13(2)17(12)18(20)16-11-19-10-14-8-3-4-9-15(14)16/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKWXIMRYIYIGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dimethylbenzoyl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1421661.png)








![2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid](/img/structure/B1421675.png)
![6-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1421676.png)

![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1421678.png)